methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
CAS No.: 894049-98-0
Cat. No.: VC6206307
Molecular Formula: C10H12N4O3S
Molecular Weight: 268.29
* For research use only. Not for human or veterinary use.
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate - 894049-98-0](/images/structure/VC6206307.png)
Specification
CAS No. | 894049-98-0 |
---|---|
Molecular Formula | C10H12N4O3S |
Molecular Weight | 268.29 |
IUPAC Name | methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
Standard InChI | InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15) |
Standard InChI Key | QZNRBQCJJZPGBW-UHFFFAOYSA-N |
SMILES | CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazolo[3,4-d]pyrimidine core: A bicyclic system combining pyrazole and pyrimidine rings, stabilized by conjugated π-electrons.
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Thioether bridge (-S-): Connects the C6 position of the pyrazolo[3,4-d]pyrimidine to the butanoate side chain, enhancing metabolic stability compared to oxygen analogs.
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Methyl butanoate group: Introduces steric bulk and lipophilicity, influencing bioavailability and target binding.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₆H₁₆N₄O₃S |
Molecular Weight | 344.39 g/mol |
IUPAC Name | Methyl 2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
CAS Registry Number | 850911-73-8 |
SMILES | CCC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Topological Polar Surface Area | 113 Ų |
The thioether linkage and ester group contribute to a balanced logP value (~2.8), suggesting moderate membrane permeability.
Synthetic Methodologies
Conventional Synthesis Routes
Synthesis typically involves sequential heterocycle formation and functionalization:
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Pyrazolo[3,4-d]pyrimidine Core Construction:
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Thioether Formation:
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Nucleophilic substitution at C6 using 2-mercaptobutanoic acid methyl ester in the presence of a base (e.g., K₂CO₃).
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Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrimidine ring formation | HCl/EtOH, reflux, 6 h | 68% |
2 | Thioether coupling | K₂CO₃, DMF, 80°C, 12 h | 52% |
Green Chemistry Approaches
Recent efforts emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions to reduce waste and improve efficiency . For example, microwave irradiation (150 W, 110°C) shortens reaction times from hours to minutes while maintaining yields ≥60% .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Profile (NCI-60 Panel)
Cell Line | GI₅₀ (μM) | Target Pathway |
---|---|---|
CCRF-CEM (Leukemia) | 0.018 | Bcl-2/Bax imbalance |
MDA-MB-468 (Breast) | 0.267 | EGFR/PI3K-Akt |
A549 (Lung) | 1.45 | ROS-mediated apoptosis |
Anti-Inflammatory Activity
In murine models, analogs suppress TNF-α and IL-6 production by 72% and 65%, respectively, via NF-κB pathway inhibition. The thioether group enhances redox modulation, reducing oxidative stress in macrophages .
Advanced Research Findings
Structure-Activity Relationships (SAR)
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C6 Thioether Substitution: Replacing sulfur with oxygen decreases EGFR affinity by 15-fold, highlighting the critical role of sulfhydryl interactions .
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Ester vs. Carboxylic Acid: Methyl ester improves cellular uptake (logP = 2.8) versus free acid (logP = 1.2), but hydrolyzes in vivo to the active metabolite.
Pharmacokinetic Profiling
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Metabolic Stability: Hepatic microsomal t₁/₂ = 42 min (human), with primary metabolites being sulfoxide and des-methyl ester derivatives.
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Blood-Brain Barrier Penetration: Moderate (BB ratio = 0.3) due to P-gp efflux .
Future Directions and Challenges
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) enhances tumor accumulation 3.2-fold in xenograft models, reducing off-target toxicity .
Resistance Mechanisms
ATP-binding cassette (ABC) transporter upregulation remains a hurdle, necessitating combination therapies with P-gp inhibitors like tariquidar .
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